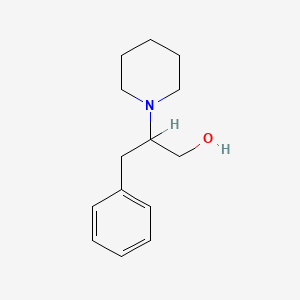
beta-Benzyl-1-piperidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/TM8502000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods (NMAM). This manual provides standardized methods for sampling and analyzing contaminants in workplace environments to ensure occupational safety and health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/TM8502000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods, which includes a collection of sampling and analytical methods for workplace exposure monitoring . The synthetic routes typically involve controlled laboratory conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production methods for “NIOSH/TM8502000” are designed to scale up the laboratory synthesis to meet industrial demands. These methods often involve the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The NIOSH Manual of Analytical Methods provides guidelines for these industrial production methods to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions: “NIOSH/TM8502000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different analytical methods.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions may involve the use of reducing agents under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are typically analyzed using advanced analytical techniques to ensure their purity and suitability for further applications .
Scientific Research Applications
“NIOSH/TM8502000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a standard for analytical methods to detect and quantify contaminants in workplace environments. In biology, it is used to study the effects of exposure to hazardous substances on biological systems. In medicine, it is used to develop diagnostic methods for detecting exposure to toxic substances. In industry, it is used to monitor and control exposure to hazardous chemicals to ensure worker safety .
Mechanism of Action
The mechanism of action of “NIOSH/TM8502000” involves its interaction with specific molecular targets and pathways. These interactions are crucial for its effectiveness in detecting and quantifying contaminants. The compound binds to specific receptors or enzymes, leading to a measurable response that can be analyzed using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “NIOSH/TM8502000” include other substances listed in the NIOSH Manual of Analytical Methods, such as manganese compounds, tellurium compounds, and inorganic tin compounds .
Uniqueness: What sets “NIOSH/TM8502000” apart from these similar compounds is its specific application in the detection and quantification of certain contaminants. Its unique chemical properties and reactivity make it particularly suitable for specific analytical methods used in occupational safety and health .
Properties
CAS No. |
7032-42-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-phenyl-2-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C14H21NO/c16-12-14(15-9-5-2-6-10-15)11-13-7-3-1-4-8-13/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI Key |
MKPWVSUPSWNGNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















